molecular formula C20H26N2O2S B14144954 7,7-Dimethyl-1-(oxolan-2-ylmethyl)-2-phenyl-2,3,5,8-tetrahydropyrano[4,3-d]pyrimidine-4-thione CAS No. 849030-63-3

7,7-Dimethyl-1-(oxolan-2-ylmethyl)-2-phenyl-2,3,5,8-tetrahydropyrano[4,3-d]pyrimidine-4-thione

Cat. No.: B14144954
CAS No.: 849030-63-3
M. Wt: 358.5 g/mol
InChI Key: PYWQZNPFVSSDSM-UHFFFAOYSA-N
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Description

7,7-Dimethyl-1-(oxolan-2-ylmethyl)-2-phenyl-2,3,5,8-tetrahydropyrano[4,3-d]pyrimidine-4-thione is a complex organic compound that belongs to the class of pyrano[4,3-d]pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dimethyl-1-(oxolan-2-ylmethyl)-2-phenyl-2,3,5,8-tetrahydropyrano[4,3-d]pyrimidine-4-thione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

7,7-Dimethyl-1-(oxolan-2-ylmethyl)-2-phenyl-2,3,5,8-tetrahydropyrano[4,3-d]pyrimidine-4-thione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the oxolan-2-ylmethyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sul

Properties

CAS No.

849030-63-3

Molecular Formula

C20H26N2O2S

Molecular Weight

358.5 g/mol

IUPAC Name

7,7-dimethyl-1-(oxolan-2-ylmethyl)-2-phenyl-2,3,5,8-tetrahydropyrano[4,3-d]pyrimidine-4-thione

InChI

InChI=1S/C20H26N2O2S/c1-20(2)11-17-16(13-24-20)19(25)21-18(14-7-4-3-5-8-14)22(17)12-15-9-6-10-23-15/h3-5,7-8,15,18H,6,9-13H2,1-2H3,(H,21,25)

InChI Key

PYWQZNPFVSSDSM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)C(=S)NC(N2CC3CCCO3)C4=CC=CC=C4)C

solubility

45.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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